N'-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of chlorophenyl and dibromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2,4-dibromoaniline in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide exerts its effects involves the interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell wall synthesis, leading to antimicrobial activity. In cancer cells, it may interfere with DNA replication and repair mechanisms, resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
- **N’-[(E)-(4-Bromophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
- **N’-[(E)-(4-Fluorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(4-Chlorophenyl)methylene]-2-[(2,4-dibromophenyl)amino]acetohydrazide is unique due to the presence of both chlorophenyl and dibromophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various research and industrial contexts.
Properties
Molecular Formula |
C15H12Br2ClN3O |
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Molecular Weight |
445.53 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2,4-dibromoanilino)acetamide |
InChI |
InChI=1S/C15H12Br2ClN3O/c16-11-3-6-14(13(17)7-11)19-9-15(22)21-20-8-10-1-4-12(18)5-2-10/h1-8,19H,9H2,(H,21,22)/b20-8+ |
InChI Key |
JPZXQQNVOJTODJ-DNTJNYDQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br)Cl |
Origin of Product |
United States |
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